molecular formula C18H28N2O2 B084509 Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- CAS No. 10261-51-5

Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)-

Cat. No. B084509
CAS RN: 10261-51-5
M. Wt: 304.4 g/mol
InChI Key: GAQZLOQZHCLOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of specific receptors in the brain and nervous system. It has also been suggested that Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- may interact with specific enzymes and proteins in the body, leading to its observed effects.

Biochemical And Physiological Effects

Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has been found to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under specific conditions. Additionally, it exhibits several unique properties that make it an attractive compound for scientific research. However, there are also limitations to using Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)-. One potential area of research is the development of more potent and selective derivatives of the compound. Another area of research is the investigation of the compound's effects on specific receptors and enzymes in the body. Additionally, future research could focus on the potential use of Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- in the treatment of specific diseases and disorders, such as cancer and neurological disorders.

Synthesis Methods

Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- is synthesized using a specific method that involves the reaction of pentyloxyamine with 2-(pyrrolidin-1-yl)ethanamine in the presence of benzoyl chloride. The reaction takes place under specific conditions and yields the desired compound. This method has been optimized to produce high yields of Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- with high purity.

Scientific Research Applications

Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

10261-51-5

Product Name

Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)-

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-pentoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C18H28N2O2/c1-2-3-8-15-22-17-10-5-4-9-16(17)18(21)19-11-14-20-12-6-7-13-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,19,21)

InChI Key

GAQZLOQZHCLOQJ-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Other CAS RN

10261-51-5

Origin of Product

United States

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